An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG10-propargyl
An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG10-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG10-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This molecule is particularly valuable for its role as a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, enabling the assembly of molecules for targeted protein degradation. The presence of a terminal azide (B81097) and a propargyl group allows for versatile "click" chemistry reactions, facilitating the straightforward linkage of different molecular entities.
Physicochemical Properties
A summary of the key physicochemical properties of Azido-PEG10-propargyl is provided in the table below.
| Property | Value |
| Chemical Formula | C23H43N3O10 |
| Molecular Weight | 521.61 g/mol [1] |
| IUPAC Name | 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne[1] |
| Appearance | To be determined, likely a colorless to pale yellow oil or solid |
| Purity | >95% |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.[1] |
Synthesis of Azido-PEG10-propargyl
The synthesis of Azido-PEG10-propargyl can be approached through a multi-step process starting from commercially available PEG derivatives. A plausible and efficient synthetic route involves the initial propargylation of a PEG diol, followed by the conversion of the remaining hydroxyl group to an azide. This ensures the desired heterobifunctional structure.
Experimental Protocol: Synthesis
Step 1: Monopropargylation of Decaethylene Glycol
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Materials: Decaethylene glycol, propargyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF).
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Procedure:
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Dissolve decaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (1.1 equivalents) portion-wise, stirring the mixture until the evolution of hydrogen gas ceases.
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Slowly add propargyl bromide (1 equivalent) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-propargylated PEG alcohol (Propargyl-PEG10-alcohol).
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Step 2: Azidation of Propargyl-PEG10-alcohol
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Materials: Propargyl-PEG10-alcohol, methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine, sodium azide (NaN3), anhydrous dichloromethane (DCM), dimethylformamide (DMF).
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Procedure:
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Mesylation/Tosylation: Dissolve the Propargyl-PEG10-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.
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Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 2-4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylated or tosylated intermediate.
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Azide Substitution: Dissolve the crude intermediate in DMF and add sodium azide (3 equivalents).
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
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Cool the reaction to room temperature and add water.
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Extract the product with ethyl acetate (B1210297) or dichloromethane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, Azido-PEG10-propargyl, by column chromatography on silica gel.
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Characterization Methods
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Azido-PEG10-propargyl. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups (azide and propargyl) and the PEG backbone.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of Azido-PEG10-propargyl.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher
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Solvent: CDCl₃
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Temperature: 25 °C
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Number of Scans: 16-64
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Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher
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Solvent: CDCl₃
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Temperature: 25 °C
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Pulse Program: Standard proton-decoupled
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Number of Scans: 1024 or more, depending on concentration.
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Expected ¹H NMR Chemical Shifts (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.20 | d | -O-CH₂ -C≡CH |
| ~3.64 | m | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.38 | t | -CH₂ -N₃ |
| ~2.41 | t | -C≡CH |
Expected ¹³C NMR Chemical Shifts (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~79.5 | -C ≡CH |
| ~74.8 | -C≡C H |
| ~70.6 | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~69.1 | -O-CH₂ -C≡CH |
| ~58.4 | -CH₂ -O-CH₂-C≡CH |
| ~50.7 | -CH₂ -N₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Azido-PEG10-propargyl. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
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Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Expected Mass Spectrometry Results
| Ion | Calculated m/z |
| [C23H43N3O10 + H]⁺ | 522.2972 |
| [C23H43N3O10 + Na]⁺ | 544.2792 |
| [C23H43N3O10 + K]⁺ | 560.2531 |
Visualization of Workflows
Synthesis Workflow
Caption: Chemical synthesis workflow for Azido-PEG10-propargyl.
Characterization Workflow
Caption: Typical characterization workflow for Azido-PEG10-propargyl.
